N~4~-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide
Overview
Description
N~4~-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide is a chemical compound with a complex structure that includes a chlorophenyl group, a methyl group, and an isoxazole ring
Mechanism of Action
Target of Action
N4-(4-chlorophenyl)-5-methyl-1,2-oxazole-3,4-dicarboxamide, a sulfonamide derivative, primarily targets dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication. By inhibiting DHFR, this compound can exhibit antimicrobial and antitumor activities .
Mode of Action
The compound interacts with DHFR by binding to its active sites . This binding inhibits the enzyme’s function, leading to a disruption in the synthesis of nucleotides and DNA replication. This disruption can lead to cell cycle arrest, particularly in the G1 phase , and can result in the death of microbial or tumor cells.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid pathway . By inhibiting DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides. This disruption can lead to a decrease in DNA replication and cell proliferation, particularly in rapidly dividing cells such as microbial cells and cancer cells .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to effectively reach their target sites
Result of Action
The primary result of the action of N4-(4-chlorophenyl)-5-methyl-1,2-oxazole-3,4-dicarboxamide is the inhibition of cell proliferation. By disrupting the folic acid pathway and inhibiting DHFR, the compound can lead to a decrease in DNA replication and cell proliferation . This can result in the death of microbial or tumor cells, making the compound effective as an antimicrobial and antitumor agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions
N~4~-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Scientific Research Applications
N~4~-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-chloroacetamide: This compound shares a similar chlorophenyl group but has different functional groups and properties.
N-(4-chlorophenyl)formamide: Another compound with a chlorophenyl group, used in different applications.
Uniqueness
N~4~-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide is unique due to its specific combination of functional groups and the isoxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-3,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-6-9(10(11(14)17)16-19-6)12(18)15-8-4-2-7(13)3-5-8/h2-5H,1H3,(H2,14,17)(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPZXYODXWMVDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)N)C(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501207113 | |
Record name | N4-(4-Chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501207113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338761-32-3 | |
Record name | N4-(4-Chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338761-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N4-(4-Chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501207113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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